3-(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)propanoic acid
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Overview
Description
3,4-DIHYDRO-6-METHYL-4-OXO-2-PYRIMIDINEPROPANOIC ACID is a heterocyclic compound with a pyrimidine ring structureThe compound’s molecular formula is C8H10N2O3, and it has a molecular weight of 182.18 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-DIHYDRO-6-METHYL-4-OXO-2-PYRIMIDINEPROPANOIC ACID typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H3PO2), and triethylamine (Et3N) under reflux in 1-propanol . This reaction yields the desired compound with moderate efficiency.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3,4-DIHYDRO-6-METHYL-4-OXO-2-PYRIMIDINEPROPANOIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, often involving hydrogenation processes.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Hydrogenation reactions often use catalysts such as Raney nickel or palladium on carbon (Pd/C).
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
3,4-DIHYDRO-6-METHYL-4-OXO-2-PYRIMIDINEPROPANOIC ACID has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential in biological studies, including enzyme inhibition and receptor binding assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4-DIHYDRO-6-METHYL-4-OXO-2-PYRIMIDINEPROPANOIC ACID involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide: This compound shares a similar pyrimidine ring structure and exhibits comparable chemical properties.
Indole Derivatives: These compounds also contain heterocyclic structures and have diverse biological activities.
Properties
CAS No. |
86454-07-1 |
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Molecular Formula |
C8H10N2O3 |
Molecular Weight |
182.18 g/mol |
IUPAC Name |
3-(4-methyl-6-oxo-1H-pyrimidin-2-yl)propanoic acid |
InChI |
InChI=1S/C8H10N2O3/c1-5-4-7(11)10-6(9-5)2-3-8(12)13/h4H,2-3H2,1H3,(H,12,13)(H,9,10,11) |
InChI Key |
IZVFUBYMNATRBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)NC(=N1)CCC(=O)O |
Origin of Product |
United States |
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